L-Proline, (4S)-hexahydro-1-methyl-2,6-dioxo-4-pyrimidinecarbonyl-L-histidyl-

描述

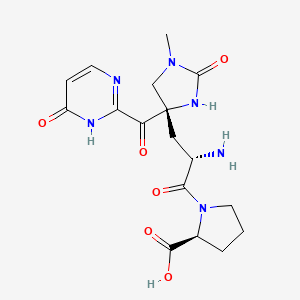

This compound is a structurally complex molecule featuring a pyrrolidine-2-carboxylic acid backbone fused with an imidazolidinone ring and a pyrimidine-derived carbonyl group. Its stereochemistry (2S, 2S, 4S) is critical for its bioactive conformation, likely influencing interactions with biological targets such as enzymes or receptors. Structural determination of such compounds often relies on crystallographic tools like SHELX, which enables precise analysis of bond angles, stereochemistry, and intermolecular interactions .

属性

CAS 编号 |

103300-77-2 |

|---|---|

分子式 |

C17H22N6O6 |

分子量 |

406.4 g/mol |

IUPAC 名称 |

(2S)-1-[(2S)-3-(1H-imidazol-5-yl)-2-[[(4S)-1-methyl-2,6-dioxo-1,3-diazinane-4-carbonyl]amino]propanoyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C17H22N6O6/c1-22-13(24)6-10(21-17(22)29)14(25)20-11(5-9-7-18-8-19-9)15(26)23-4-2-3-12(23)16(27)28/h7-8,10-12H,2-6H2,1H3,(H,18,19)(H,20,25)(H,21,29)(H,27,28)/t10-,11-,12-/m0/s1 |

InChI 键 |

ZJLMUEVCSWSNNQ-SRVKXCTJSA-N |

手性 SMILES |

CN1C(=O)C[C@H](NC1=O)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N3CCC[C@H]3C(=O)O |

规范 SMILES |

CN1C(=O)CC(NC1=O)C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)O |

外观 |

Solid powder |

其他CAS编号 |

103300-77-2 |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

TA 0910 acid-type; TA-0910 acid-type; TA0910 acid-type; |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-1-[(2S)-2-amino-3-[(4S)-1-methyl-2-oxo-4-(6-oxo-1H-pyrimidine-2-carbonyl)imidazolidin-4-yl]propanoyl]pyrrolidine-2-carboxylic acid involves the metabolic conversion of Ta 0910. The exact synthetic route and reaction conditions for the preparation of (2S)-1-[(2S)-2-amino-3-[(4S)-1-methyl-2-oxo-4-(6-oxo-1H-pyrimidine-2-carbonyl)imidazolidin-4-yl]propanoyl]pyrrolidine-2-carboxylic acid are not extensively detailed in the available literature. it is known that Ta 0910 is a metabolically stable analogue of thyrotropin-releasing hormone, and its conversion to (2S)-1-[(2S)-2-amino-3-[(4S)-1-methyl-2-oxo-4-(6-oxo-1H-pyrimidine-2-carbonyl)imidazolidin-4-yl]propanoyl]pyrrolidine-2-carboxylic acid occurs through metabolic processes .

Industrial Production Methods: The compound is primarily used for research purposes, and its production is typically carried out in specialized laboratories under controlled conditions .

化学反应分析

Types of Reactions: (2S)-1-[(2S)-2-amino-3-[(4S)-1-methyl-2-oxo-4-(6-oxo-1H-pyrimidine-2-carbonyl)imidazolidin-4-yl]propanoyl]pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can convert (2S)-1-[(2S)-2-amino-3-[(4S)-1-methyl-2-oxo-4-(6-oxo-1H-pyrimidine-2-carbonyl)imidazolidin-4-yl]propanoyl]pyrrolidine-2-carboxylic acid into reduced forms.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve reagents like halogens and nucleophiles

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

科学研究应用

(2S)-1-[(2S)-2-amino-3-[(4S)-1-methyl-2-oxo-4-(6-oxo-1H-pyrimidine-2-carbonyl)imidazolidin-4-yl]propanoyl]pyrrolidine-2-carboxylic acid has a wide range of scientific research applications, including:

Chemistry: It is used as a model compound to study metabolic stability and reaction mechanisms.

Biology: The compound is utilized in biological studies to investigate its effects on cellular processes.

Medicine: (2S)-1-[(2S)-2-amino-3-[(4S)-1-methyl-2-oxo-4-(6-oxo-1H-pyrimidine-2-carbonyl)imidazolidin-4-yl]propanoyl]pyrrolidine-2-carboxylic acid is explored for its potential therapeutic applications, particularly in the context of thyrotropin-releasing hormone analogues.

Industry: The compound is used in the development of new materials and chemical processes

作用机制

The mechanism of action of (2S)-1-[(2S)-2-amino-3-[(4S)-1-methyl-2-oxo-4-(6-oxo-1H-pyrimidine-2-carbonyl)imidazolidin-4-yl]propanoyl]pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. As a metabolite of Ta 0910, it retains the ability to interact with receptors and enzymes involved in the regulation of thyrotropin-releasing hormone activity. The exact molecular targets and pathways are still under investigation, but it is known to influence cellular signaling and metabolic processes .

相似化合物的比较

Comparison with Similar Compounds

The compound’s uniqueness lies in its hybrid architecture, combining pyrrolidine, imidazolidinone, and pyrimidine moieties. Below is a comparative analysis with structurally or functionally related compounds:

Table 1: Structural and Functional Comparison

Key Findings

Structural Complexity vs. For example, imidazolidinones in C. gigantea extracts exhibit insecticidal effects but lack the pyrimidine group, which may improve solubility or binding affinity in the target compound .

Stereochemical Precision :

The (2S, 2S, 4S) configuration enables optimal spatial alignment for interactions with chiral biological targets, a feature absent in synthetic pyrrolidine derivatives used as generic intermediates .

Biochemical Modeling Insights: ModelSEED predicts that the pyrimidine carbonyl group may participate in hydrogen bonding with enzyme active sites, akin to kinase inhibitors like imatinib. This contrasts with non-fused pyrimidine derivatives, which show weaker binding .

Synthesis Challenges: The compound’s multi-step synthesis (implied by its structure) contrasts with simpler plant-derived analogs, which are often extracted directly. This complexity may limit scalability compared to monocyclic compounds .

常见问题

Q. Table 1: Key NMR Signals for Pyrimidine Derivatives

| Proton/Carbon | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| NH (pyrimidine) | 11.88 | s | 1H |

| C=O (pyrimidine) | 168.5 | - | Carbonyl |

| C-F (trifluoromethyl) | 122.3 (q, J=270 Hz) | - | CF3 |

Advanced: How to resolve discrepancies between theoretical and experimental NMR data for the pyrrolidine backbone?

Methodological Answer:

Address discrepancies systematically:

Re-synthesize intermediates : Confirm purity (>98% via HPLC) and eliminate solvate effects by recrystallizing in deuterated solvents .

Dynamic NMR : Probe conformational flexibility (e.g., pyrrolidine ring puckering) by variable-temperature 1H NMR .

DFT-NMR comparison : Optimize molecular geometries computationally and simulate NMR shifts using Gaussian09 with the WP04 functional .

Basic: What purification methods isolate polar intermediates in this compound’s synthesis?

Methodological Answer:

Optimize separation based on polarity:

- Reverse-phase HPLC : Use a C18 column with 0.1% TFA in water/acetonitrile gradients (e.g., 95% purity achieved for pyrimidine analogs) .

- Ion-exchange chromatography : Separate charged species (e.g., carboxylic acid intermediates) using Dowex® 50WX4 resin .

- Crystallization : Induce supersaturation in ethanol/water mixtures to isolate crystalline salts of amino-pyrrolidine derivatives .

Advanced: How can AI optimize reaction conditions for the imidazolidinone core?

Methodological Answer:

Implement AI-driven workflows:

- Automated high-throughput screening : Use robotic platforms to test 100+ solvent/base combinations, fed into ML models for pattern recognition .

- Bayesian optimization : Narrow down reaction parameters (temperature, catalyst loading) for maximum yield of the 1-methyl-2-oxoimidazolidin-4-yl intermediate .

- Feedback loops : Integrate real-time FTIR data to adjust reagent addition rates during exothermic steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。